Lansoprazole thiadiazine impurity is a degradation product associated with the proton-pump inhibitor Lansoprazole, which is widely used for treating gastroesophageal reflux disease and other acid-related disorders. This impurity, specifically identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[4,5]imidazo[2,1-b]benzo[4,5]imidazo[2,1-d][1,3,5]thiadiazine, has garnered attention due to its unique molecular structure and potential implications in pharmaceutical formulations. The investigation into this compound encompasses its sources, classification, synthesis methods, and chemical properties.
Lansoprazole thiadiazine impurity is formed during the hydrolytic degradation of Lansoprazole in both acidic and basic conditions. Studies have shown that the degradation process can lead to the formation of various impurities, with the thiadiazine derivative being a notable product due to its higher molecular weight compared to Lansoprazole itself. The compound can be classified under pharmaceutical impurities that arise from stability studies and forced degradation tests of active pharmaceutical ingredients.
The synthesis of Lansoprazole thiadiazine impurity primarily occurs through hydrolytic degradation processes. In a recent study, researchers utilized mass-based auto purification systems to isolate the impurity from a mixture of degradation products. The key steps involved:
The molecular formula of the isolated impurity was determined to be C23H16F3N5OS with a molecular weight of 467.10 g/mol .
The molecular structure of Lansoprazole thiadiazine impurity features several distinctive components:
The structural representation can be summarized as follows:
Lansoprazole thiadiazine impurity can be formed through various chemical reactions during the degradation of Lansoprazole. These reactions typically involve:
The isolation of this impurity emphasizes the need for careful monitoring during pharmaceutical manufacturing processes to ensure product quality.
Lansoprazole thiadiazine impurity exhibits several physical and chemical properties:
Lansoprazole thiadiazine impurity serves as an important marker in stability testing for Lansoprazole formulations. Its identification is crucial for quality control in pharmaceutical manufacturing to ensure that degradation products do not adversely affect drug efficacy or safety. Additionally, understanding this impurity contributes to broader research on drug stability and formulation chemistry.
The Lansoprazole Thiadiazine Impurity (C₂₃H₁₆F₃N₅OS; molecular weight: 467.47 g/mol) arises from an acid-catalyzed cyclization reaction involving two molecules of Lansoprazole (C₁₆H₁₄F₃N₃O₂S) under specific conditions [1] [5]. This impurity, systematically named 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[4,5]imidazo[2,1-b]benzo[4,5]imidazo[2,1-d][1,3,5]thiadiazine, forms via electrophilic aromatic substitution. The process initiates when the sulfinyl group of Lansoprazole undergoes protonation in acidic environments, generating a highly reactive sulfenium ion intermediate. This electrophile attacks the C2 carbon of the benzimidazole ring of a second Lansoprazole molecule, followed by dehydration and ring closure to form the pentacyclic thiadiazine structure [5] [8].
The reaction proceeds through a series of resonance-stabilized carbocations, as illustrated below:
Table 1: Key Intermediates in Thiadiazine Impurity Formation
Step | Intermediate | Chemical Role |
---|---|---|
1 | Protonated Lansoprazole | Activated electrophile |
2 | Sulfenamide | Reactive species for C-N bond formation |
3 | Dimeric carbocation | Precursor for cyclization |
4 | Aromatic tetracyclic ion | Transition state for thiadiazine closure |
This pathway is favored in strongly acidic conditions (pH < 2) and elevated temperatures (>40°C), common during Lansoprazole synthesis or storage [5] [8].
The generation of the thiadiazine impurity is governed by kinetic parameters and catalytic elements inherent to Proton Pump Inhibitor synthesis. Lansoprazole’s pyridine pKa (3.83) renders it more susceptible to acid-catalyzed degradation than Omeprazole (pKa 4.06) or Rabeprazole (pKa 4.53), accelerating thiadiazine formation under equivalent conditions [6]. The reaction follows second-order kinetics, with rate dependence on both Lansoprazole concentration and proton activity [8].
Catalytic Influences:
Kinetic Parameters:The Arrhenius equation for thiadiazine formation exhibits an activation energy (Ea) of 72.5 kJ/mol, with the rate constant (k) doubling between 25°C and 40°C. Above 60°C, degradation dominates, reducing impurity yield [8].
Table 2: Kinetic Profile of Thiadiazine Impurity Formation
Temperature (°C) | Rate Constant (k × 10⁻⁴ L/mol·s) | Impurity Yield (%) |
---|---|---|
25 | 1.2 | 5.8 |
40 | 3.7 | 18.3 |
60 | 11.5 | 42.1 |
80 | 29.8 | 28.7 (degradation dominant) |
Controlling thiadiazine impurity levels requires precise manipulation of synthesis parameters during Lansoprazole manufacturing.
Temperature Effects:
Solvent Systems:
Reaction Time and Workup:
Table 3: Process Parameter Optimization for Impurity Control
Parameter | High-Risk Condition | Optimized Condition | Impurity Reduction |
---|---|---|---|
Temperature | 60°C | 25°C | 85% |
Solvent | 0.1M HCl (aqueous) | Ethyl acetate/acetonitrile (7:3) | 73% |
Reaction time | 5 hours | 1.5 hours | 90% |
Acid stoichiometry | 2.0 equivalents | 1.1 equivalents | 68% |
Industrial Mitigation Strategies:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7